2-Amino-3-Mercapto-Propionamide
Overview
Description
2-Amino-3-Mercapto-Propionamide, also known as cysteinamide, is an organic compound with the molecular formula C₃H₈N₂OS. It is a derivative of the amino acid cysteine and contains both an amino group and a thiol group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-Mercapto-Propionamide typically involves the reaction of cysteine with ammonia or ammonium salts under controlled conditions. One common method is the reaction of cysteine with ammonium hydroxide, which results in the formation of this compound. The reaction is usually carried out in an aqueous medium at a temperature range of 20-30°C .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-Mercapto-Propionamide undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing compounds.
Substitution: The amino and thiol groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiols, reduced sulfur compounds.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
2-Amino-3-Mercapto-Propionamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its role in protein structure and function, particularly in the formation of disulfide bonds.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-3-Mercapto-Propionamide involves its interaction with various molecular targets, primarily through its amino and thiol groups. These functional groups allow the compound to form covalent bonds with proteins and other biomolecules, influencing their structure and function. The thiol group, in particular, can form disulfide bonds, which are crucial for protein stability and activity .
Comparison with Similar Compounds
Similar Compounds
Cysteine: An amino acid with a similar structure but with a carboxyl group instead of an amide group.
Cystine: A dimer of cysteine formed through a disulfide bond.
Homocysteine: An amino acid similar to cysteine but with an additional methylene group.
Uniqueness
2-Amino-3-Mercapto-Propionamide is unique due to its combination of amino and thiol groups, which allows it to participate in a wide range of chemical reactions and interactions. This versatility makes it valuable in various fields of research and industry .
Properties
IUPAC Name |
(2S)-2-amino-3-sulfanylpropanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2OS/c4-2(1-7)3(5)6/h2,7H,1,4H2,(H2,5,6)/t2-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEDNBEGNKOANMB-UWTATZPHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)N)N)S | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H](C(=O)N)N)S | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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